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molecular formula C12H10FIN2O2 B8408673 ethyl 5-iodo-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

ethyl 5-iodo-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B8408673
M. Wt: 360.12 g/mol
InChI Key: DFALJHVNKWSOSQ-UHFFFAOYSA-N
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Patent
US09328116B2

Procedure details

Ethyl 5-iodo-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate (589 mg, 1.64 mmol) was dissolved in a mixture of tetrahydrofuran (5 mL), 1.5 N LiOH (1.6 mL) and methanol (1.5 mL) and the mixture was stirred overnight. Most of the tetrahydrofuran was removed by gently blowing a stream of nitrogen over the reaction mixture. Water and 1 N HCl (2.4 mL) was added and the mixture was sonicated well to precipitate the carboxylic acid. The carboxylic acid was filtered and rinsed with water. After drying under vacuum, 5-iodo-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid was obtained (488 mg, 1.47 mmol, 90% yield). This material was used for the next step without further purification.
Quantity
589 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[CH:8]=2)[N:5]=[CH:4][C:3]=1[C:14]([O:16]CC)=[O:15]>O1CCCC1.[Li+].[OH-].CO>[I:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[CH:8]=2)[N:5]=[CH:4][C:3]=1[C:14]([OH:16])=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
589 mg
Type
reactant
Smiles
IC1=C(C=NN1C1=CC(=CC=C1)F)C(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1.6 mL
Type
solvent
Smiles
[Li+].[OH-]
Name
Quantity
1.5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the tetrahydrofuran was removed
ADDITION
Type
ADDITION
Details
Water and 1 N HCl (2.4 mL) was added
CUSTOM
Type
CUSTOM
Details
the mixture was sonicated well
CUSTOM
Type
CUSTOM
Details
to precipitate the carboxylic acid
FILTRATION
Type
FILTRATION
Details
The carboxylic acid was filtered
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
After drying under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=C(C=NN1C1=CC(=CC=C1)F)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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